molecular formula C22H24N2OS B2795626 N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide CAS No. 568567-12-4

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

Cat. No.: B2795626
CAS No.: 568567-12-4
M. Wt: 364.51
InChI Key: DWQVWRNFAFXREG-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structural features This compound consists of a phenyl ring substituted with a tert-butyl group, a quinoline moiety with a methyl group at the 4-position, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the tert-butylphenyl and quinoline derivatives. These intermediates are then coupled through a thioacetamide linkage. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thioacetamide group makes it particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions. Its potential as a pharmacological agent is also being explored, particularly in the development of new drugs.

Medicine: In medicine, this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-(tert-butyl)phenyl)-2-((quinolin-2-yl)thio)acetamide: Similar structure but without the methyl group on the quinoline ring.

  • N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-3-yl)thio)acetamide: Similar structure but with the methyl group on a different position of the quinoline ring.

Uniqueness: N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQVWRNFAFXREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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